molecular formula C17H17FN2O2S B2923757 N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide CAS No. 2034263-34-6

N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Cat. No. B2923757
CAS RN: 2034263-34-6
M. Wt: 332.39
InChI Key: PJVSMQIHCHPGEI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a synthetic compound that belongs to the thiazolidinedione (TZD) class of drugs. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways involved in cell growth, metabolism, and inflammation. For example, it has been reported to activate AMP-activated protein kinase (AMPK), which regulates energy metabolism and inhibits cell growth. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce cell cycle arrest, apoptosis, and autophagy. In adipocytes, it has been shown to increase glucose uptake and improve insulin sensitivity. In the brain, it has been shown to reduce oxidative stress, inflammation, and neuronal cell death. These effects suggest that this compound has potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has potential toxicity and side effects, which need to be carefully monitored in animal studies.

Future Directions

There are several future directions for the research of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its synthesis method for higher yield and purity. Additionally, the development of novel analogs of this compound with improved solubility and efficacy is also an area of interest. Finally, the elucidation of its mechanism of action at the molecular level could provide insights into its therapeutic potential and aid in the development of more targeted therapies.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide involves the reaction of 2-fluoroaniline and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In diabetes research, it has been reported to improve insulin sensitivity and glucose uptake in adipocytes. In neurodegenerative disorder research, it has been shown to protect against neurotoxicity and reduce inflammation in the brain. These findings suggest that this compound has potential as a multi-targeted therapy for various diseases.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-22-13-6-4-5-12(11-13)16-20(9-10-23-16)17(21)19-15-8-3-2-7-14(15)18/h2-8,11,16H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVSMQIHCHPGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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